Protoporphyrin IX dimethyl ester

Description

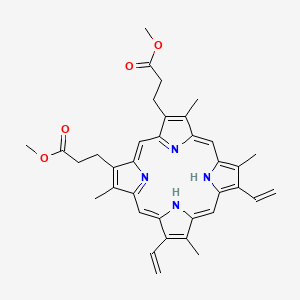

Protoporphyrin IX dimethyl ester (PPIXDME) is a dimethyl ester derivative of protoporphyrin IX (PPIX), a tetrapyrrole compound integral to heme biosynthesis. It is characterized by a crystalline structure with a defined melting point and serves as a critical reference material for identifying PPIX in analytical workflows . PPIXDME is synthesized from hemoglobin via acid digestion (e.g., oxalic or citric acid in acetone), followed by esterification and crystallization in acetone-ether mixtures, eliminating the need for chromatographic purification in optimized protocols .

Key applications of PPIXDME include:

- Calibration standard: PPIXDME is used to calibrate acid-extraction methods in porphyrin quantification due to its stable millimolar absorptivity (mε = 297 L·mmol⁻¹·cm⁻¹ at 408 nm) .

- Photodynamic therapy (PDT): PPIXDME exhibits superior intracellular uptake and phototoxicity compared to PPIX in cancer cells, attributed to its esterified side chains enhancing lipophilicity and mitochondrial targeting .

- Chemical synthesis: PPIXDME is a precursor for monomethyl esters (e.g., PPIXMME) and metal complexes (e.g., Co(III)Mal-PPIXMME) used in catalytic and spectroscopic studies .

Properties

IUPAC Name |

methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,37-38H,1-2,11-14H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBPATQBTSBIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889376 | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5522-66-7, 6164-53-0 | |

| Record name | Protoporphyrin IX dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid-7,12-di(ethenyl-2-14C)-3,8,13,17-tetramethyldimethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protoporphyrin IX dimethyl ester can be synthesized through several methods. One common synthetic route involves the esterification of protoporphyrin IX with methanol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Hydrogenation of Vinyl Groups

PPIXDME undergoes selective hydrogenation of its vinyl substituents under mild conditions. Using RuCl₃ as a catalyst in dimethylacetamide at 80°C under 1 atm H₂, the vinyl groups are reduced to ethyl groups within 30 minutes, yielding mesoporphyrin dimethyl ester in high efficiency .

| Reaction | Catalyst | Solvent | Conditions | Time | Yield |

|---|---|---|---|---|---|

| Vinyl → Ethyl reduction | RuCl₃ | Dimethylacetamide | 80°C, 1 atm H₂ | 30 min | >95% |

This method avoids phosphine ligands, simplifying purification and scalability .

Coordination Chemistry and Metal Insertion

PPIXDME forms stable complexes with transition metals. Cobalt(II) coordination in aprotic solvents (e.g., DMSO, DMF) leads to equilibrium between [CoᴵᴵP(S)] and [CoᴵᴵP(S)(O₂)], with subsequent oxidation forming peroxo-bridged dimers[(3] . Reaction rates vary significantly with solvent:

| Solvent | Rate Constant (kₒbₛ, s⁻¹) | Soret Shift (nm) |

|---|---|---|

| DMSO | 2.6 × 10⁻⁶ | 403 → 427 |

| Pyridine | 1.5 × 10⁻⁴ | 402 → 426 |

In protic solvents like methanol, axial ligand displacement accelerates Coᴵᴵ → Coᴵᴵᴵ oxidation, critical for modeling metalloporphyrin redox behavior .

Photochemical Reactions and Energy Transfer

PPIXDME’s triplet excited state (³PPIXDME*) exhibits a lifetime of 15 µs in benzene, with an energy level of 1.65 eV. It efficiently transfers energy to carotenoids (e.g., β-carotene), quenching via:

This property underpins its role in photodynamic therapy, where mitochondrial targeting enhances phototoxicity compared to non-esterified protoporphyrin IX .

Palladium-Catalyzed Functionalization

PPIXDME’s β-pyrrolic positions undergo halogenation followed by cross-coupling:

Halogenation

-

Bromination : Achieved using N-bromosuccinimide (NBS) in THF, yielding mono- or di-brominated derivatives (85–92% yield) .

-

Iodination : Employing I₂/AgNO₃ system for β-iodo intermediates .

Cross-Coupling Reactions

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Suzuki | Aryl boronic acids, Pd(PPh₃)₄ | β-Aryl derivatives (e.g., 3,8-diphenyl) | 70–85% |

| Sonogashira | Terminal alkynes, Pd/Cu | Ethynyl-functionalized PPIXDME | 65–78% |

| Click Chemistry | Azides, Cu(I) | Triazole-linked conjugates | 82% |

X-ray crystallography confirms structural modifications, such as head-to-tail stacking in 3,8-diphenyldeuteroporphyrin derivatives .

Diels-Alder Cycloadditions

PPIXDME reacts with electron-deficient dienophiles (e.g., tetracyanoethylene) to form benzoporphyrins. The reaction proceeds via:

-

Diels-Alder addition at a vinyl group.

-

Retro-Diels-Alder elimination of methyl acrylate, yielding monobenzoporphyrins .

This strategy enables π-system extension for tuning optoelectronic properties.

Scientific Research Applications

Photodynamic Therapy (PDT)

Mechanism and Efficacy:

PME serves as a potent photosensitizer in PDT, which is a treatment modality for cancer. Its ability to generate reactive oxygen species (ROS) upon light activation makes it effective in destroying cancer cells. Studies have shown that PME exhibits higher intracellular uptake and phototoxicity compared to PpIX, particularly in nasopharyngeal carcinoma cells. The phototoxic effects are enhanced when PME targets mitochondrial and lysosomal compartments within the cells .

Clinical Research:

Research indicates that PME can significantly improve the selectivity of tumor targeting over normal tissues. In vivo studies demonstrated that PME, when administered to tumor-bearing mice, resulted in notable fluorescence and selective accumulation in malignant tissues, suggesting its potential as a diagnostic agent in photodynamic diagnosis (PDD) for cancers .

Sensor Technology

Development of Sensors:

PME has been utilized as a precursor for the synthesis of chlorin-based photosensitizers and sensors. Its chemical structure allows for the construction of selective sensors for metal ions, such as zinc(II). These sensors leverage the unique photophysical properties of PME to detect specific ions through fluorescence changes upon binding .

| Application | Description |

|---|---|

| Zinc(II) Ion Sensors | PME is incorporated into PVC matrix membranes to create selective sensors for zinc ions, enhancing detection sensitivity . |

Biological Research

Biochemical Studies:

The compound's ability to be metalated with various non-naturally occurring metals enables researchers to explore its role in biological mechanisms and enzyme activity modulation. This customization allows for diverse applications in studying metabolic pathways and enzyme interactions .

Excited State Dynamics:

Research into the excited states of PME has revealed insights into its photophysical behavior, including triplet state dynamics and energy transfer processes. These studies contribute to understanding how PME interacts with other molecular species, which is crucial for optimizing its use in PDT and sensor applications .

Case Studies

Several case studies highlight the effectiveness of PME across different applications:

- Case Study 1: A study comparing the efficacy of PME versus PpIX indicated that PME's enhanced cellular uptake leads to improved therapeutic outcomes in PDT for nasopharyngeal carcinoma .

- Case Study 2: Research on PME's use as a zinc sensor demonstrated its practical application in environmental monitoring and biomedical diagnostics, showcasing its versatility beyond oncology .

Mechanism of Action

The mechanism of action of protoporphyrin IX dimethyl ester involves its role as a photosensitizer. Upon exposure to light, it generates reactive oxygen species (ROS) that can induce cell damage and apoptosis . This property is exploited in photodynamic therapy, where the compound selectively accumulates in cancer cells and, upon irradiation, produces ROS that kill the cancer cells . The molecular targets and pathways involved include the generation of singlet oxygen and other ROS, which can damage cellular components such as membranes, proteins, and DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

PPIXDME is structurally and functionally compared to related porphyrins below:

Table 1: Physicochemical Properties

Photodynamic Activity

- Cellular Uptake: PPIXDME shows 2–3× higher accumulation in nasopharyngeal carcinoma (NPC/CNE2) cells than PPIX, attributed to esterification enhancing membrane permeability .

- Phototoxicity : PPIXDME induces 50% cell death at 1.5 µM (vs. 3.0 µM for PPIX) under light exposure, correlating with mitochondrial targeting. Lysosomal co-localization further amplifies efficacy .

- Stability : PPIXDME resists rapid clearance by ABCG2 transporters, unlike PPIX, which is effluxed more efficiently .

Analytical Differentiation

- Chromatography : PPIXDME (Rf = 0.34 in chloroform-acetone) is distinguishable from hematoporphyrin dimethyl ester (Rf = 0.76) .

- Mass Spectrometry : PPIXDME exhibits a protonated molecular ion at m/z 591.5 ([M+H]⁺) and fragmentation peaks at m/z 518 ([MH − 74]⁺) from methyl propionate loss .

- NMR : PPIXDME’s methine bridge protons resonate at δ 10.2 ppm, while methyl ester groups appear at δ 3.6–3.8 ppm .

Limitations

- Crystallographic Disorder: PPIXDME’s vinyl groups cause structural disorder in NO-bound iron complexes, necessitating substitution with DPIX for crystallography .

- Reactivity : PPIXDME undergoes N-alkylation with olefins (e.g., ethylene), forming adducts that inhibit cytochrome P-450 enzymes .

Biological Activity

Protoporphyrin IX dimethyl ester (PpIX-DME) is a synthetic derivative of protoporphyrin IX, characterized by its significant biological activity, particularly as a photosensitizer in photodynamic therapy (PDT). This article provides a comprehensive overview of the biological activities associated with PpIX-DME, including its mechanisms of action, applications in cancer treatment, and findings from recent studies.

- Chemical Formula : C36H38N4O4

- Molecular Weight : 590.71 g/mol

- Structure : PpIX-DME consists of a central porphyrin ring with two methyl ester groups, enhancing its solubility and bioavailability compared to protoporphyrin IX.

PpIX-DME functions primarily through photodynamic therapy. When exposed to light of specific wavelengths, it enters an excited state, generating reactive oxygen species (ROS), such as singlet oxygen. These ROS induce cytotoxic effects in targeted cells, particularly effective against various cancer types:

- Phototoxicity : Studies indicate that PpIX-DME exhibits higher phototoxicity compared to its parent compound, protoporphyrin IX. It shows enhanced uptake in cancer cells and preferentially targets mitochondria for photodamage .

- Reactive Oxygen Species Generation : Upon activation by light, PpIX-DME produces ROS that are instrumental in damaging cellular components, leading to apoptosis in cancer cells .

Applications in Cancer Therapy

PpIX-DME has been extensively studied for its potential applications in treating different cancers:

- Nasopharyngeal Carcinoma : Research has demonstrated that PpIX-DME effectively reduces tumor viability in nasopharyngeal carcinoma cells .

- Other Cancers : Its role as a photosensitizer is being explored in various malignancies due to its ability to generate ROS selectively within tumor tissues.

Study on Photodynamic Activity Against Trichophyton rubrum

A study evaluated the antifungal activity of PpIX-DME against Trichophyton rubrum, a common dermatophyte. The results indicated:

- Experimental Design : The study involved multiple treatments with varying light exposure and photosensitizers.

- Results : Significant reductions in fungal colony-forming units (CFUs) were observed with repeated irradiation cycles. PpIX-DME showed lower initial reduction rates but achieved total elimination over time due to better incorporation into the fungal membrane .

| Treatment | CFU Count After First Cycle | CFU Count After Third Cycle | Total Elimination Achieved |

|---|---|---|---|

| Control | 3206 - 3370 | N/A | No |

| Light Only | Varied | Varied | No |

| PpIX-DME + Light | 3355±61.44 | 0 | Yes |

Comparative Study with Protoporphyrin IX

A comparative analysis between PpIX and PpIX-DME highlighted:

- Uptake Efficiency : PpIX-DME demonstrated superior intracellular uptake in poorly differentiated nasopharyngeal carcinoma cells compared to protoporphyrin IX.

- Subcellular Localization : Enhanced phototoxicity was correlated with mitochondrial targeting, indicating that the structural modifications of PpIX-DME significantly improve its therapeutic efficacy .

Q & A

Q. What are the optimal methods for synthesizing and derivatizing PPIX DME for biochemical applications?

PPIX DME is synthesized via esterification of protoporphyrin IX, enhancing solubility in organic solvents for subsequent reactions. Derivatization strategies include:

- Peptide coupling : Bis-amides are formed using carbodiimide chemistry for photodynamic therapy (PDT) research .

- Halogenation : Bromination of vinyl groups enables Suzuki or Sonogashira coupling reactions for functionalization .

- Palladium-catalyzed coupling : β-position modifications (e.g., phenyl or acetylene groups) are achieved with optimized yields (~80%) .

- Hydrolysis protocols : Acid hydrolysis (1.5 M HCl, 2–3 hours) converts PPIX DME to PPIX free acid for calibration .

Q. How should PPIX DME be handled to ensure stability and reproducibility in experiments?

- Storage : Protect from light and moisture; store at –20°C in inert solvents (e.g., DMSO, chloroform).

- Handling : Use gloves and protective equipment to avoid skin contact; avoid prolonged exposure to air to prevent oxidation .

- Hydrolysis validation : Verify completeness via HPLC (retention time: ~12 min for PPIX free acid) and monitor Soret band shifts (λmax = 408 nm in HCl) .

Q. What standardized protocols exist for quantifying PPIX DME in biological matrices?

- Acid-extraction methods : Use PPIX DME as a calibration standard. Hydrolyze to PPIX free acid and measure absorptivity at 297 L·mmol⁻¹·cm⁻¹ in 1.5 M HCl .

- HPLC analysis : Reverse-phase C18 columns with fluorometric detection (ex/em: 400/630 nm) separate PPIX DME from degradation products (e.g., hematoporphyrin IX) .

Advanced Research Questions

Q. How do solvent coordination properties influence the reaction kinetics of PPIX DME-metal complexes?

- Cobalt(II)-PPIX DME : In aprotic solvents (e.g., DMF, DMSO), peroxo-dimer formation [(S)PCoIII(O₂)CoIIIP(S)] occurs, with Soret shifts (403→427 nm) and rate constants (kobs = 1.3×10⁻⁵ s⁻¹ in DMF). Protic solvents (e.g., methanol) accelerate CoIII formation (kobs = 1.5×10⁻³ s⁻¹) via ligand exchange .

- Iron(III)-PPIX DME : Axial ligand binding (imidazole, hydroxide) alters EPR spectra and redox potentials, mimicking hemoprotein behavior .

Q. What mechanistic insights does PPIX DME provide into chlorophyll biosynthesis and plastid signaling?

- Branchpoint role : PPIX is the last common precursor for heme and chlorophyll. Magnesium insertion directs flux toward chlorophyll, with magnesium protoporphyrin IX acting as a retrograde signal to suppress nuclear photosynthetic genes .

- CHLM knockout studies : Arabidopsis mutants lacking magnesium protoporphyrin IX methyltransferase accumulate Mg-PPIX, confirming its role in chloroplast-nucleus communication .

Q. How does irradiation wavelength affect PPIX DME photoproduct formation in photodynamic applications?

- Photobleaching : Blue light (405 nm) induces faster PPIX degradation than red light (630 nm), reducing PDT efficacy.

- Photoproducts : HPLC analysis reveals hematoporphyrin and chlorin derivatives under aerobic conditions, with singlet oxygen (¹O₂) quantum yields dependent on solvent polarity .

- Nanoparticle delivery : Encapsulation in Lexan polymers enhances near-infrared luminescence (700–1100 nm) for tumor theranostics .

Q. What are the contradictions in reported absorptivity values for PPIX DME, and how can they be resolved?

- Historical discrepancies : Early studies used arbitrary ε = 241 L·mmol⁻¹·cm⁻¹, but rigorous validation supports ε = 297 ± 1.3 L·mmol⁻¹·cm⁻¹ .

- Calibration best practices : Use PPIX DME-derived free acid for standardization, avoiding commercial PPIX batches with variable esterification .

Q. How can PPIX DME derivatives improve specificity in photodynamic diagnosis (PDD) of tumors?

- Exogenous vs. endogenous PPIX : PPIX DME bypasses 5-ALA metabolism limitations, enabling direct uptake in nasopharyngeal carcinoma models. Fluorescence intensity correlates with tumor depth when paired with photoswitching agents .

- Multifunctional nanoparticles : Iron oxide cores enable MRI-guided hyperthermia, while PPIX DME-Yb³⁺ complexes enhance NIR imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.